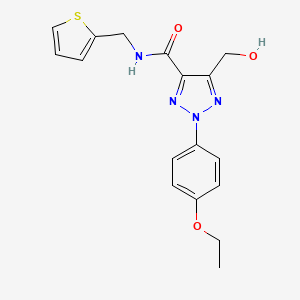
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: This can be achieved through a approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the triazole ring.
Attachment of the Thiophene Group: The thiophene group is typically introduced through a nucleophilic substitution reaction.
Hydroxymethylation: The hydroxymethyl group is added through a formaldehyde reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Electronics: The thiophene group makes it a candidate for use in organic semiconductors and photovoltaic cells.
Chemical Biology: It can be used as a probe to study biological processes involving triazole-containing compounds.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative without the ethoxyphenyl and thiophene groups.
5-(Hydroxymethyl)-1,2,3-triazole: Lacks the ethoxyphenyl and thiophene groups but contains the hydroxymethyl group.
2-(4-Methoxyphenyl)-1,2,3-triazole: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the combination of the ethoxyphenyl, hydroxymethyl, and thiophene groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and organic electronics.
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c1-2-24-13-7-5-12(6-8-13)21-19-15(11-22)16(20-21)17(23)18-10-14-4-3-9-25-14/h3-9,22H,2,10-11H2,1H3,(H,18,23) |
InChI Key |
ACANDFXINHHOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CS3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















